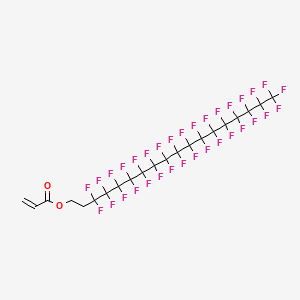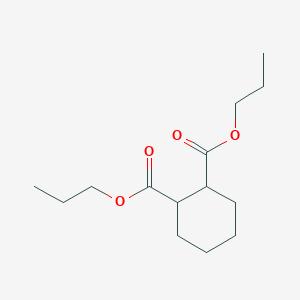
Dipropyl cyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the family of cyclohexane dicarboxylates. This compound is characterized by its cyclohexane ring structure with two carboxylate groups attached at the 1 and 2 positions, and each carboxylate group is esterified with a propyl group. It is used primarily as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process. The reaction can be represented as follows:
Cyclohexane-1,2-dicarboxylic acid+2PropanolAcid CatalystDipropyl cyclohexane-1,2-dicarboxylate+2Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of azeotropic distillation can also be employed to remove water from the reaction mixture, driving the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Dipropyl cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield cyclohexane-1,2-dicarboxylic acid and propanol.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce cyclohexane-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups into alcohols, although this is less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Cyclohexane-1,2-dicarboxylic acid and propanol.
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1,2-dimethanol.
Scientific Research Applications
Dipropyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, particularly in the context of its use as a plasticizer.
Medicine: Investigated for its biocompatibility and potential use in medical devices.
Industry: Widely used in the manufacture of flexible PVC products, coatings, adhesives, and sealants.
Mechanism of Action
The primary mechanism of action of dipropyl cyclohexane-1,2-dicarboxylate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This compound does not have a specific biological target but rather exerts its effects through physical interactions with polymer matrices.
Comparison with Similar Compounds
Similar Compounds
- Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)
- Diethylhexyl phthalate (DEHP)
- Diisononyl phthalate (DINP)
Uniqueness
Dipropyl cyclohexane-1,2-dicarboxylate is unique in its specific ester groups, which confer distinct physical and chemical properties compared to other plasticizers. For example, it may offer different levels of flexibility, durability, and compatibility with various polymers. Unlike phthalate-based plasticizers, cyclohexane dicarboxylates are often considered to have lower toxicity and environmental impact.
Properties
CAS No. |
65646-25-5 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
dipropyl cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H24O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
AGEFUZCBLJQXIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1CCCCC1C(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


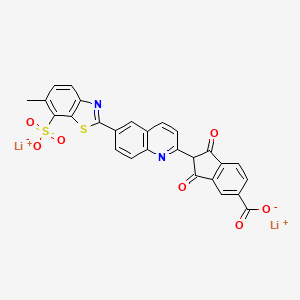
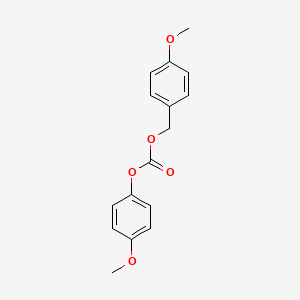
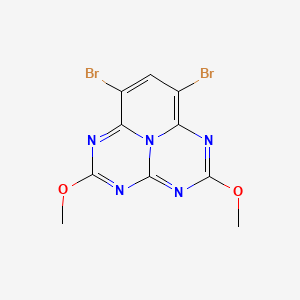
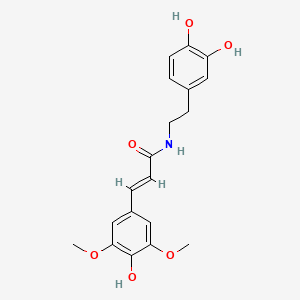
![1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B12793912.png)
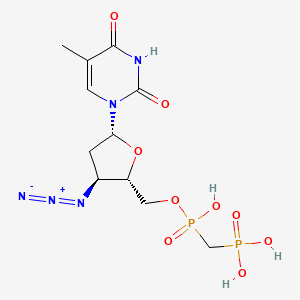
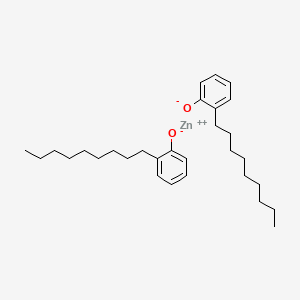
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
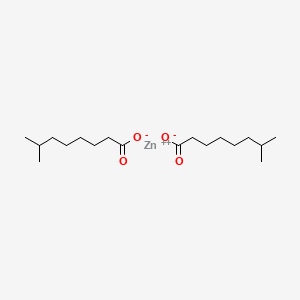

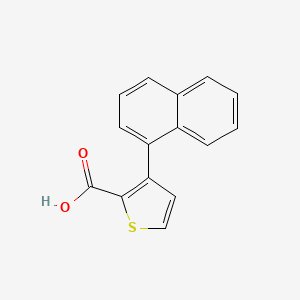
![[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B12793958.png)
